molecular formula C9H12O3 B2898873 Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-42-9

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B2898873
CAS RN: 131515-42-9
M. Wt: 168.192
InChI Key: ZFHWXHQNMAFOMH-UHFFFAOYSA-N
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Description

“Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 131515-42-9 . It has a molecular weight of 168.19 and its molecular formula is C9H12O3 . The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H12O3 . The InChI code for this compound is not provided in the sources .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 168.19 . Its molecular formula is C9H12O3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is used in various synthetic and chemical reactions. For instance, Maas et al. (2004) described the use of Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, a similar compound, in photochemical intramolecular cyclopropanation reactions, leading to various cyclopropane derivatives (Maas, Daucher, Maier, & Gettwert, 2004).

Enzyme Catalyzed Reactions

  • The compound has been used in enzyme-catalyzed kinetic resolutions. Mamaghani and Alizadehnia (2002) demonstrated the resolution of racemic methyl 3-acetylbicyclo[2.2.1]hept-5-ene-2-carboxylate into enantiomers using pig liver esterase (Mamaghani & Alizadehnia, 2002).

Derivative Synthesis

  • Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating the versatility of such compounds in synthesizing rigid analogues of γ-aminobutyric acid for incorporation into peptides (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).

Photochemical and Thermal Isomerizations

  • 1-Acyl-2-cyclopentenes and 5-acylbicyclo[2.1.0]pentanes undergo various photochemical and thermal isomerizations, as studied by Schaffner (1976), highlighting the compound's reactivity under different conditions (Schaffner, 1976).

Applications in Organic Synthesis

  • The compound and its derivatives find applications in organic synthesis, as shown by Hughes et al. (2019), who reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly, indicating its usefulness in pharmaceutical chemistry (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Stereoselectivity and Synthesis of Novel Compounds

  • The compound's utility in creating novel compounds with specific stereoselective properties is also noteworthy. For instance, the synthesis of novel unsymmetrically bridgehead-substituted phenylselenobicyclo[1.1.1]pentanes by Marinozzi et al. (2004) illustrates its role in creating specialized chemical structures (Marinozzi, Fulco, Rizzo, & Pellicciari, 2004).

Safety and Hazards

The safety information for “Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate” is available in the Material Safety Data Sheet (MSDS) . The hazard statements for this compound include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHWXHQNMAFOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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